REACTION_CXSMILES
|
CCCC[CH2:5][CH3:6].C([Li])CCC.C[Si](C)(C)[N:14]([C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[N:20]=1)[Si](C)(C)C.[C:28](=[O:30])=[O:29]>O1CCCC1>[NH2:14][C:19]1[N:20]=[C:21]([CH2:25][C:28]([O:30][CH2:5][CH3:6])=[O:29])[CH:22]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
338.6 g
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C[Si](N([Si](C)(C)C)C1=NC(=CC=C1)C)(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
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CUSTOM
|
Details
|
the solution was stirred at 20° to 23° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
stirred till a room temperature
|
Type
|
CUSTOM
|
Details
|
After removing tetrahydrofuran from the solution
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C.
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Type
|
CUSTOM
|
Details
|
further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 10° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removing ethanol from the resultant solution
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with ethyl acetate 3 times
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product (54 g.)
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC(=N1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |